3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid
Overview
Description
3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H6O5 It features a pyran ring, which is a six-membered ring containing one oxygen atom, and is substituted with a methoxy group at the third position and a carboxylic acid group at the second position
Mechanism of Action
Target of Action
The primary target of 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid is the HIV-1 integrase , an enzyme that plays a crucial role in the lifecycle of the HIV-1 virus .
Mode of Action
This compound interacts with the HIV-1 integrase, inhibiting its function . This compound is a key intermediate in the synthesis of Dolutegravir , a second-generation integrase strand transfer inhibitor (INSTI). INSTIs work by binding to the active catalytic site of the virus enzyme in complex with viral DNA, blocking the strand transfer in the cDNA integration process .
Biochemical Pathways
The inhibition of the HIV-1 integrase disrupts the viral replication cycle, preventing the integration of the viral genome into the host cell’s DNA . This halts the production of new virus particles, thereby reducing the viral load in the patient’s body .
Result of Action
The result of the action of this compound is a significant reduction in the viral load of HIV-1 . By inhibiting the function of the HIV-1 integrase, the compound prevents the production of new virus particles, thereby slowing the progression of the disease .
Biochemical Analysis
Biochemical Properties
3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with β-tubulin protein, where the hydroxypyrone ring of this compound forms effective interactions with the target . This interaction is significant as it can influence the stability and function of microtubules, which are essential for cell division and intracellular transport.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with β-tubulin protein can disrupt microtubule dynamics, leading to alterations in cell division and intracellular transport . Additionally, it may impact gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s hydroxypyrone ring forms effective interactions with β-tubulin protein, which can inhibit the polymerization of microtubules . This inhibition can lead to cell cycle arrest and apoptosis in rapidly dividing cells. Furthermore, this compound may modulate the activity of enzymes involved in metabolic pathways, influencing cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy and potential changes in its biochemical properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular function. At high doses, it can cause toxic or adverse effects, including cell cycle arrest and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with β-tubulin protein can influence the dynamics of microtubules, which play a role in intracellular transport and cellular metabolism . Additionally, this compound may modulate the activity of enzymes involved in glycolysis and the citric acid cycle, affecting energy production and metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with β-tubulin protein can affect its localization and accumulation within cells . Additionally, transporters such as organic anion transporters may facilitate the uptake and distribution of this compound across cellular membranes.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound’s interaction with β-tubulin protein can direct it to specific compartments or organelles within the cell . This localization is critical for its activity and function, as it allows this compound to exert its effects on microtubule dynamics and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxy-4-pyrone with methanol in the presence of an acid catalyst to introduce the methoxy group at the third position. The reaction conditions typically involve heating the reactants under reflux to facilitate the substitution reaction.
Another synthetic route involves the oxidation of 3-methoxy-4-hydroxy-4H-pyran-2-carboxylic acid using an oxidizing agent such as potassium permanganate or hydrogen peroxide. This method requires careful control of reaction conditions, including temperature and pH, to ensure the selective oxidation of the hydroxyl group to a carbonyl group.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. These processes utilize similar synthetic routes as described above but are optimized for higher yields and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for the successful industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. These reactions are often performed in anhydrous solvents to prevent side reactions.
Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy group. These reactions may require the presence of a base to facilitate the nucleophilic attack.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acid derivatives, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of functionalized pyran derivatives.
Scientific Research Applications
3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
4-Oxo-4H-pyran-2-carboxylic acid: Lacks the methoxy group, making it less reactive in certain substitution reactions.
3-Methoxy-4-hydroxy-4H-pyran-2-carboxylic acid: Contains both methoxy and hydroxyl groups, offering different reactivity patterns.
Uniqueness
3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the pyran ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in synthetic chemistry and various research fields.
Properties
IUPAC Name |
3-methoxy-4-oxopyran-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5/c1-11-5-4(8)2-3-12-6(5)7(9)10/h2-3H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPODPCIJFSPESI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(OC=CC1=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618140 | |
Record name | 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102170-50-3 | |
Record name | 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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